7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a chemical compound with a complex structure that includes a chloro group, a trifluoroethyl group, and an imidazo[4,5-c]pyridin-2-one core
Preparation Methods
The synthesis of 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps. One common synthetic route includes the reaction of 2-chloro-3-nitropyridine with 2,2,2-trifluoroethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization and reduction reactions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazole derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one include:
Isoflurane: A general anesthetic with a similar trifluoroethyl group.
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Another compound with a trifluoroethyl group.
Other imidazole derivatives: Compounds with similar core structures but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H5ClF3N3O |
---|---|
Molecular Weight |
251.59 g/mol |
IUPAC Name |
7-chloro-1-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C8H5ClF3N3O/c9-4-1-13-2-5-6(4)15(7(16)14-5)3-8(10,11)12/h1-2H,3H2,(H,14,16) |
InChI Key |
VTJPAQKWNVUQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N(C(=O)N2)CC(F)(F)F |
Origin of Product |
United States |
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